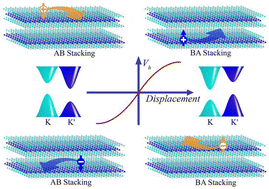Layer-polarized anomalous Hall effects in valleytronic van der Waals bilayers†
Materials Horizons Pub Date: 2022-09-30 DOI: 10.1039/D2MH00906D
Abstract
The layer-polarized anomalous Hall effect (LP-AHE), derived from the coupling between the Berry curvature and the layer degree of freedom, is of importance for both fundamental physics and device applications. Nonetheless, the current research paradigm is rooted in topological systems, rendering such a phenomenon rather scarce. Here, through model analysis, we propose an alternative, but general, mechanism for realizing the LP-AHE in valleytronic van der Waals bilayers by interlayer sliding. The interaction between out-of-plane ferroelectricity and A-type antiferromagnetism gives rise to the layer-locked Berry curvature and thus the long-sought LP-AHE in bilayer systems. The LP-AHE can be strongly coupled with sliding ferroelectricity, rendering it ferroelectrically controllable and reversible. The mechanism is demonstrated in a series of real valleytronic materials, including bilayer VSi2P4, VSi2N4, FeCl2, RuBr2 and VClBr. The new mechanism and phenomena provide a significant new direction to realize the LP-AHE and explore its application in electronics.


Recommended Literature
- [1] Recent progress in selenite and tellurite based SHG materials
- [2] Back cover
- [3] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [4] The viridin family of steroidal antibiotics
- [5] Structural evolution of carbon dots during low temperature pyrolysis†
- [6] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [7] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [8] Apparatus
- [9] Dual-responsive biocompatible microgels as high loaded cargo: understanding of encapsulation/release driving forces by NMR NOESY†
- [10] A binuclear nickel complex with a short nickel–nickel bond

Journal Name:Materials Horizons
Research Products
-
Methyl 4-(bromomethyl)benzoate
CAS no.: 2417-72-3
-
CAS no.: 95-25-0
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 498-95-3









